
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyrrolidine and contains a trifluoroethyl group that makes it highly soluble in water.
Mécanisme D'action
The mechanism of action of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the inhibition of various enzymes such as glycosidases and hydrolases. This inhibition results in the modulation of various cellular processes such as glycosylation and protein degradation.
Biochemical and Physiological Effects:
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments include its high solubility in water, its ability to inhibit various enzymes, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its high cost, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the use of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in scientific research. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of pyrrolidine with trifluoroacetaldehyde and formaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. This compound has been found to be effective in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propriétés
Numéro CAS |
188905-59-1 |
|---|---|
Formule moléculaire |
C7H12F3NO3 |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
(2S,3S,4S)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m0/s1 |
Clé InChI |
ITBZTMURQMEUAL-ZLUOBGJFSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
SMILES canonique |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Synonymes |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2S,3S,4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



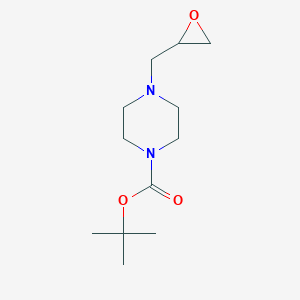

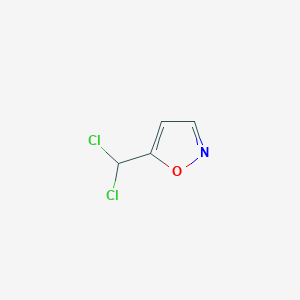

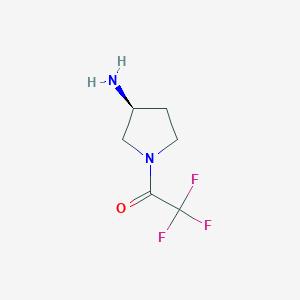
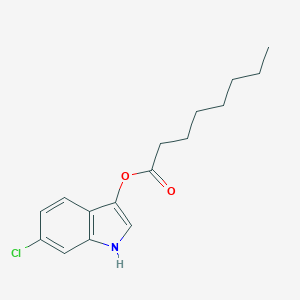
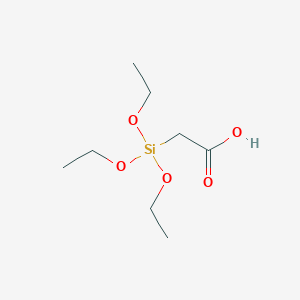
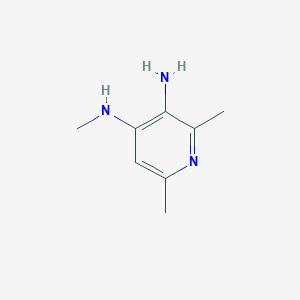
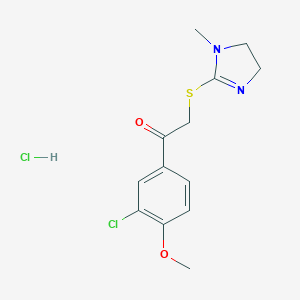
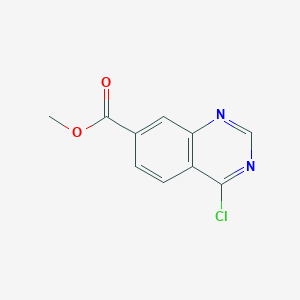

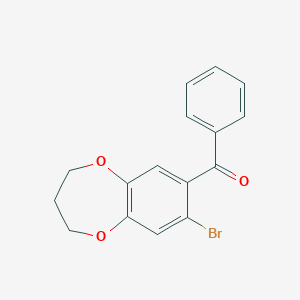
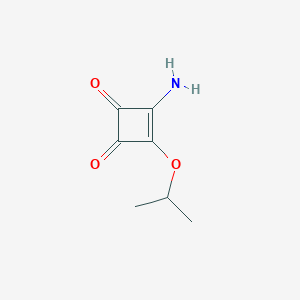
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)